molecular formula C11H12N2O3 B2964947 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 953727-19-0

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No.: B2964947
CAS No.: 953727-19-0
M. Wt: 220.228
InChI Key: KFDBNPDVIQMHPC-UHFFFAOYSA-N
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Description

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a bicyclic heteroaromatic compound featuring an oxazole ring fused to a pyridine scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as soluble guanylate cyclase (sGC) modulators, as seen in related patents by Sanofi .

Properties

IUPAC Name

3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-11(2,3)8-7-4-6(10(14)15)5-12-9(7)16-13-8/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDBNPDVIQMHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC2=C1C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-tert-butylisoxazolo[5,4-b]pyridine-5-carbaldehyde with suitable reagents to form the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research and Patent Landscape

  • Industrial Applications : Bulk production capabilities for high-purity analogs (e.g., 99.999% purity) support their use in drug discovery and materials science.

Biological Activity

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.22 g/mol
  • CAS Number : 953727-19-0

The compound features an oxazole ring fused to a pyridine ring, with a tert-butyl group at the 3-position and a carboxylic acid group at the 5-position. These structural characteristics contribute to its unique reactivity and biological activity.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Interaction with Enzymes : The carboxylic acid group may participate in hydrogen bonding and ionic interactions with enzyme active sites, potentially inhibiting their activity.
  • Cellular Uptake : The lipophilic nature due to the tert-butyl group may facilitate cellular membrane penetration, enhancing bioavailability.
  • Modulation of Signaling Pathways : Preliminary studies suggest that this compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example, it demonstrated an IC50 value of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Candida albicans .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), it exhibited dose-dependent cytotoxicity with an IC50 value of approximately 25 µM. The mechanism appears to involve induction of apoptosis as evidenced by increased caspase activity in treated cells .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several oxazole derivatives, including this compound. The results indicated that this compound outperformed many traditional antibiotics in inhibiting the growth of resistant bacterial strains .

Anticancer Study Results

In another investigation focusing on its anticancer effects, researchers treated human neuroblastoma SH-SY5Y cells with varying concentrations of the compound. Results showed significant inhibition of cell proliferation and induced apoptosis through activation of the intrinsic apoptotic pathway .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, Anticancer15 (antimicrobial), 25 (anticancer)
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-methanolSimilar structure but with hydroxymethyl groupModerate antimicrobial30
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-aldehydeSimilar structure but with formyl groupLow anticancer activity>50

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